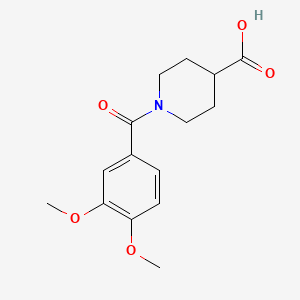

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic amino acids and their derivatives is described in the papers. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine-4-carboxylic acids, which involved the conversion to corresponding β-keto esters and subsequent reactions with various N-mono-substituted hydrazines . Although this does not directly pertain to the synthesis of "1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid," the methodologies used for activating and functionalizing piperidine derivatives could be relevant.

Molecular Structure Analysis

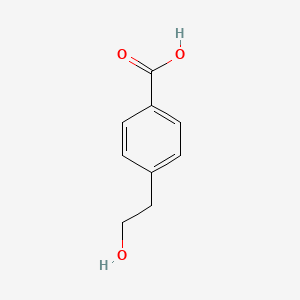

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction, NMR spectroscopy, and DFT methods. For example, the crystal structure of a complex involving 1,4-dimethylpiperazine and p-hydroxybenzoic acid was determined, revealing details about hydrogen bonding and molecular conformation . These techniques could similarly be applied to determine the molecular structure of "1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid."

Chemical Reactions Analysis

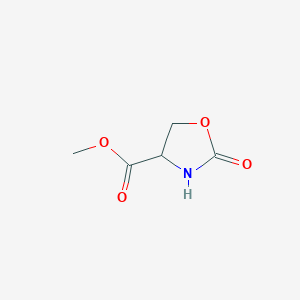

The papers describe various chemical reactions involving piperidine derivatives. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the conversion of organic acids into esters, hydrazides, and oxadiazole thiols, followed by reaction with a piperidine derivative . These reactions highlight the reactivity of piperidine moieties and their potential to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives and their complexes with other molecules have been investigated. For example, the study of the 2:1 complex of piperidineacetic acid with p-hydroxybenzoic acid provided insights into hydrogen bonding interactions and the influence of these interactions on the physical properties of the complex . These findings can be extrapolated to predict the properties of "1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid," such as solubility, crystallinity, and stability.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding in Proton-Transfer Compounds

Isonipecotamide, closely related to 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, forms hydrogen-bonded structures in its anhydrous 1:1 proton-transfer compounds with various benzoic acids. These structures, depending on the type of benzoic acid involved, can be one-dimensional, two-dimensional, or three-dimensional. This study demonstrates the utility of isonipecotamide cation in molecular assembly and highlights the efficacy of specific hydrogen-bonding motifs (Smith & Wermuth, 2010).

Synthesis and Structural Study of Derivatives

3β-Acyloxytropan-3α-carboxylic acid hydrochlorides have been synthesized and studied, demonstrating a consistent preferred conformation in methanol-d4. These compounds show a flattened N8 envelope and distorted chair conformation, with only one mode of proton uptake at the piperidine nitrogen atom. This study provides insights into the structural and biochemical properties of these compounds (Burgos et al., 1992).

Anticancer Agent Synthesis

A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This work indicates potential in the field of cancer treatment, with some compounds showing strong anticancer activity (Rehman et al., 2018).

Antileukemic Activity

Novel derivatives of 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl)piperidin‐1‐yl)ethanone were synthesized and evaluated for antileukemic activity against human leukemic cell lines. Some compounds displayed promising antiproliferative activity, suggesting their potential in leukemia treatment (Vinaya et al., 2012).

Synthesis in Medicinal Chemistry

Methyl 4-aminobenzoate and similar compounds involving 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid derivatives were used in the synthesis of medicinal chemistry compounds. This study highlights the application of these compounds in the development of potential medicinal therapies (Magano et al., 2014).

GPIIb/IIIa Integrin Antagonists

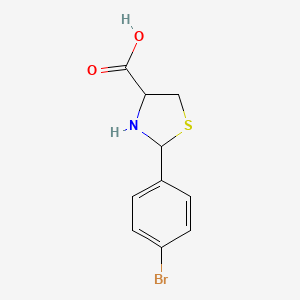

Research on ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound related to 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, focused on its potential as a potent and orally active fibrinogen receptor antagonist. This work is significant for understanding the molecular mechanisms of antithrombotic treatments (Hayashi et al., 1998).

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-12-4-3-11(9-13(12)21-2)14(17)16-7-5-10(6-8-16)15(18)19/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKOEWXKEAHTES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352104 |

Source

|

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

510739-78-3 |

Source

|

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.